Ethyl {[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}carbamate
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Overview
Description
ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various biologically active heterocyclic compounds. The presence of both cyano and carbamate functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE typically involves the reaction of ethyl cyanoacetate with 3-cyano-4,6-dimethylpyridine-2-thiol. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the carbamate group can interact with amino acid residues, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE: Similar structure but lacks the ethyl group.
3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL SULFANYL ACETATE: Similar core structure but different functional groups.
Uniqueness
ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE is unique due to the presence of both cyano and carbamate functional groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]carbamate |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-13(18)16-11(17)7-20-12-10(6-14)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,16,17,18) |
InChI Key |
UWKDYAQABYPMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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